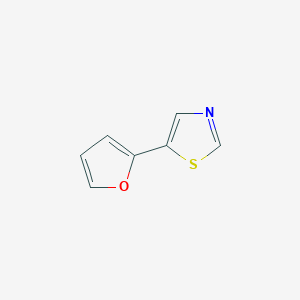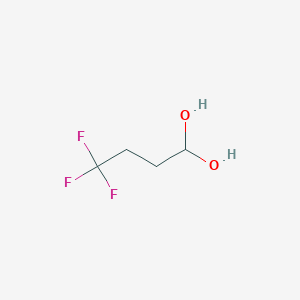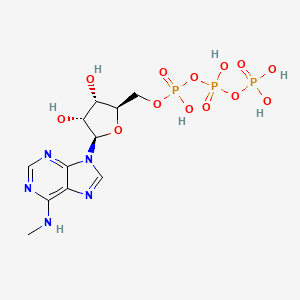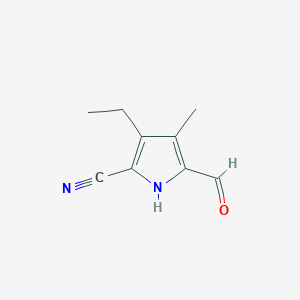
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure This compound is notable for its unique combination of functional groups, including an ethyl group, a formyl group, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted acetonitrile, the compound can be synthesized through a series of reactions including alkylation, formylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and catalysts may be employed to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 3-ethyl-5-carboxyl-4-methyl-1H-pyrrole-2-carbonitrile.
Reduction: 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the formyl group, which affects its reactivity and applications.
5-formyl-4-methyl-1H-pyrrole-2-carbonitrile: Lacks the ethyl group, leading to different chemical properties.
3-ethyl-5-formyl-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which can influence its biological activity.
Uniqueness
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of all four functional groups, which confer a distinct set of chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-3-7-6(2)9(5-12)11-8(7)4-10/h5,11H,3H2,1-2H3 |
InChI Key |
GCZBNMGPABEGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



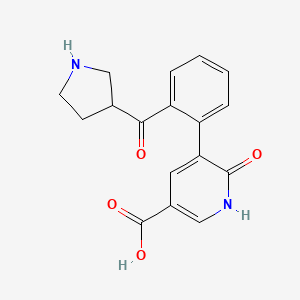
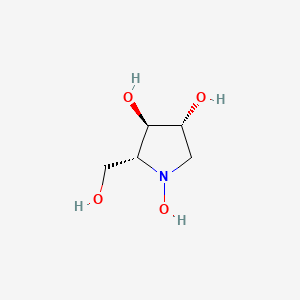
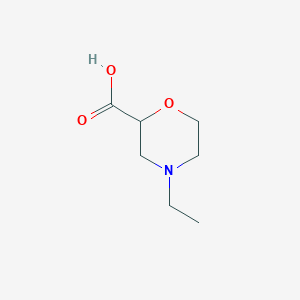
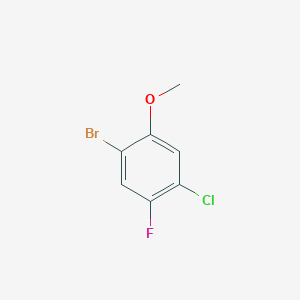
![4-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B15206422.png)
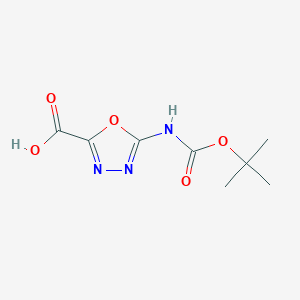
![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)

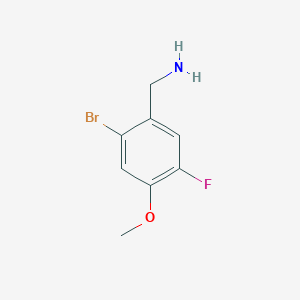
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
